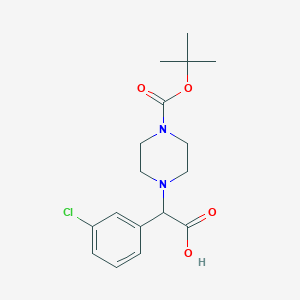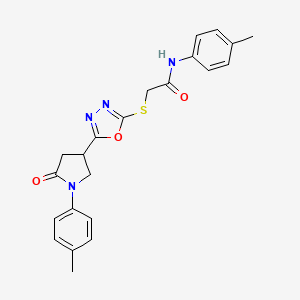![molecular formula C24H17F2N3 B2619161 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-05-3](/img/structure/B2619161.png)
5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the family of pyrazoloquinolines. It is a potent inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. Due to its unique chemical structure and inhibitory activity, this compound has been extensively studied for its potential applications in cancer treatment and other related areas of research.
Mécanisme D'action
The mechanism of action of 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline involves the inhibition of this compound, which is a key regulator of the cell cycle. By inhibiting this compound, this compound prevents the progression of the cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline in lab experiments include its high potency and selectivity for this compound, which makes it an ideal candidate for studying the role of this compound in cancer and other related areas of research. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline. Some of these include:
1. Studying the potential of this compound in combination with other cancer drugs to enhance its efficacy and reduce toxicity.
2. Investigating the role of this compound inhibition in other diseases and conditions, such as neurological disorders and diabetes.
3. Developing new derivatives of this compound with improved potency and selectivity for this compound.
4. Exploring the potential of this compound as a diagnostic tool for cancer detection and monitoring.
5. Conducting further studies to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
This compound is a promising compound that has shown significant potential in cancer treatment and other related areas of research. Its unique chemical structure and inhibitory activity make it an ideal candidate for studying the role of this compound in cancer and other diseases. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential in combination with other cancer drugs and as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-fluorobenzaldehyde to form 4-fluoro-N-(2-fluorobenzyl)aniline. This compound is then reacted with 2-methyl-3-oxobutanenitrile to form the intermediate product, which is further reacted with 4-chloroquinoline to obtain the final product.
Applications De Recherche Scientifique
The unique chemical structure of 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline has made it a promising candidate for various scientific research applications. One of the most significant areas of research is cancer treatment, where this compound has shown promising results in inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-15-6-11-22-19(12-15)24-20(14-29(22)13-17-4-2-3-5-21(17)26)23(27-28-24)16-7-9-18(25)10-8-16/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVMCKHBKIRDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2619081.png)
![4-methyl-2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2619082.png)
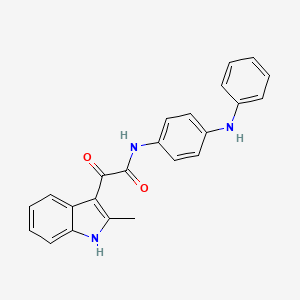
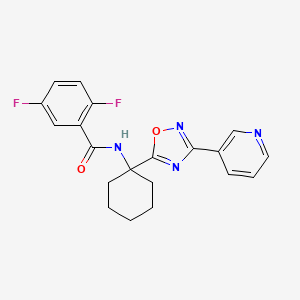
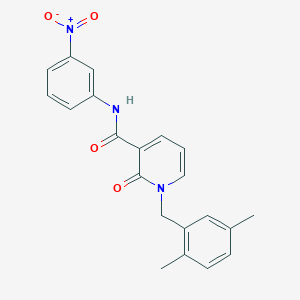

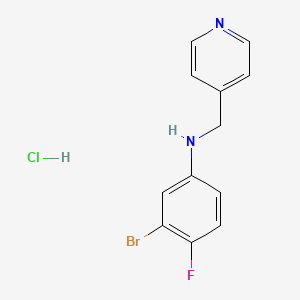

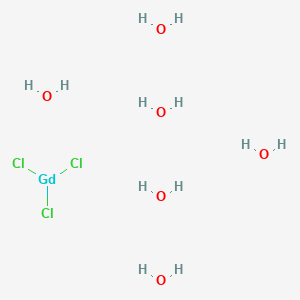
![N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2619095.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2619096.png)
![N'-[(6-fluoropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2619097.png)
